molecular formula C8H13N3O B2400182 1-(oxan-3-yl)-1H-pyrazol-5-amine CAS No. 1341295-64-4

1-(oxan-3-yl)-1H-pyrazol-5-amine

Cat. No. B2400182
CAS RN: 1341295-64-4
M. Wt: 167.212
InChI Key: FKKRTONHTLKVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(oxan-3-yl)-1H-pyrazol-5-amine is a chemical compound that has gained interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

1-(oxan-3-yl)-1H-pyrazol-5-amine has been found to exhibit a wide range of biological activities, making it a promising compound for drug discovery and development. One of the most significant applications of this compound is in the development of anti-inflammatory drugs. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Mechanism of Action

The mechanism of action of 1-(oxan-3-yl)-1H-pyrazol-5-amine is not fully understood. However, it is believed that the compound exerts its biological activity by modulating the activity of enzymes involved in the inflammatory response. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antitumor properties. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been found to exhibit analgesic activity by reducing pain sensitivity in animal models. Finally, the compound has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(oxan-3-yl)-1H-pyrazol-5-amine in lab experiments is its potent biological activity. The compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development. Additionally, the synthesis of this compound is relatively straightforward, and the yield of the reaction is typically high.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with the compound in aqueous solutions, and may limit its potential applications in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain types of research.

Future Directions

There are several potential future directions for research on 1-(oxan-3-yl)-1H-pyrazol-5-amine. One area of interest is in the development of novel anti-inflammatory drugs based on the structure of this compound. Additionally, the compound may have potential applications in the treatment of pain and cancer, and further research is needed to explore these possibilities. Finally, the mechanism of action of this compound is not fully understood, and future research is needed to elucidate the underlying biochemical pathways involved in its biological activity.

Synthesis Methods

The synthesis of 1-(oxan-3-yl)-1H-pyrazol-5-amine involves the reaction of 3-aminopyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an oxirane intermediate, which then undergoes ring-opening with the amine group to yield the desired product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization or column chromatography.

properties

IUPAC Name

2-(oxan-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-3-4-10-11(8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKRTONHTLKVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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